molecular formula C11H12FNO4 B1430701 Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate CAS No. 1461713-62-1

Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate

Cat. No.: B1430701
CAS No.: 1461713-62-1
M. Wt: 241.22 g/mol
InChI Key: RLQBHCMAEJCYHY-UHFFFAOYSA-N
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Description

“Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” is a compound that has been studied for its potential as an antimycobacterial agent . It’s a new class of compounds that can interfere with iron homeostasis .


Synthesis Analysis

The preparation of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” has been described in the literature . It was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” was analyzed using SC-XRD . The two-dimensional fingerprint of the compound indicates the prevalence of long-range interactions .


Physical and Chemical Properties Analysis

The molecular formula of “Methyl (2-fluoro-4-nitrophenyl)acetate” is CHFNO, with an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .

Scientific Research Applications

  • Synthesis and Resolution in Chemistry:

    • Drewes et al. (1992) explored the use of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to the development of methyl 3-hydroxy-2-methyl-3-phenylpropanoate with confirmed absolute configuration by X-ray crystallography (Drewes et al., 1992).
  • Radiopharmaceutical Development:

    • Hayes et al. (2018) reported on the radiosynthesis of a tracer developed as a surrogate for the chemical warfare agent sarin. They used a compound structurally related to this compound in the development of this radiotracer (Hayes et al., 2018).
  • Biochemical Photoprobes:

    • Pleixats et al. (1989) studied the potential of 2-fluoro-4-nitrophenyl ethers, closely related to this compound, as biochemical photoprobes. They investigated their use in nucleophilic photosubstitutions, suggesting possible applications in biochemical investigations (Pleixats et al., 1989).
  • Synthesis of Androgen Receptor Antagonists:

    • Li Zhi-yu (2012) conducted a study focusing on the synthesis of MDV3100, an androgen receptor antagonist, where a compound structurally similar to this compound was used as an intermediate (Li Zhi-yu, 2012).
  • Development of Fluorescence-based Technologies:

    • Park et al. (2015) reported on the synthesis of new fluorophores, indolizino[3,2-c]quinolines, using a compound related to this compound. This study highlights its potential use in developing fluorescence-based biomedical technologies (Park et al., 2015).

Future Directions

The research on “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” and related compounds is ongoing, with a focus on their potential as antimycobacterial agents . The discovery of new drugs that act on unexplored molecular targets is a necessity and a challenge for the scientific community .

Biochemical Analysis

Biochemical Properties

Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. This compound has been shown to interact with enzymes such as salicylate synthase, which is involved in the biosynthesis of siderophores in Mycobacterium tuberculosis . The interaction between this compound and salicylate synthase results in the inhibition of the enzyme’s activity, thereby affecting the iron acquisition process in the bacteria. Additionally, the compound’s nitro group can participate in redox reactions, further influencing its biochemical behavior.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, particularly Mycobacterium tuberculosis, the compound has been observed to disrupt iron homeostasis by inhibiting the biosynthesis of siderophores . This disruption leads to impaired bacterial growth and survival. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of salicylate synthase, forming a stable complex that inhibits the enzyme’s catalytic activity . This binding is facilitated by the presence of the fluorine atom and the nitro group, which enhance the compound’s affinity for the enzyme. Additionally, this compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that further contribute to its biochemical effects. These ROS can induce oxidative damage to cellular components, thereby influencing cellular function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the gradual breakdown of the compound, resulting in the formation of degradation products. In in vitro studies, the long-term effects of this compound on cellular function have been investigated, revealing that the compound can induce sustained oxidative stress and apoptosis in mammalian cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively inhibit bacterial growth in infected animals . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate ROS and induce oxidative damage in tissues. Threshold effects have also been observed, with a specific dosage range required to achieve optimal therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of the compound, leading to the formation of hydroxylated metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, enhancing its bioavailability and tissue penetration. The localization and accumulation of the compound within specific tissues can be influenced by factors such as tissue perfusion and binding affinity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct the compound to these organelles. Within the mitochondria, this compound can induce mitochondrial dysfunction and apoptosis by generating ROS and disrupting the electron transport chain. In the endoplasmic reticulum, the compound can affect protein folding and secretion, leading to cellular stress and apoptosis.

Properties

IUPAC Name

methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,10(14)17-3)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQBHCMAEJCYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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